3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one
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Overview
Description
3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a cyclohepta[b]furan ring system, which is a seven-membered ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the starting materials may include a substituted cycloheptanone and a furan derivative, which undergo cyclization in the presence of a catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes
Properties
CAS No. |
61171-73-1 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-acetyl-6-hydroxy-2-methylcyclohepta[b]furan-5-one |
InChI |
InChI=1S/C12H10O4/c1-6(13)12-7(2)16-11-4-3-9(14)10(15)5-8(11)12/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RKVXJZNFRUXEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=O)C(=CC=C2O1)O)C(=O)C |
Origin of Product |
United States |
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